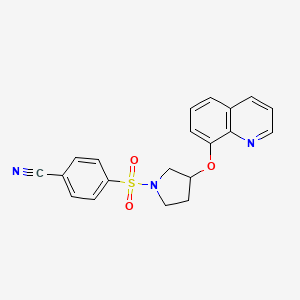

4-((3-(喹啉-8-氧代)吡咯烷-1-基)磺酰基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile” is a complex organic molecule that contains a pyrrolidine ring and a quinoline group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The quinoline group is an aromatic nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The quinoline group could be introduced through a variety of methods, including the Skraup synthesis, the Doebner-Miller reaction, or the Friedländer synthesis .Molecular Structure Analysis

The structure of this compound would be characterized by the pyrrolidine ring and the quinoline group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoline group is a planar, aromatic system that can participate in π-stacking interactions .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The pyrrolidine ring could undergo reactions typical of amines, such as protonation, alkylation, and acylation . The quinoline group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine ring could enhance the compound’s solubility in polar solvents due to the ring’s polarity .科学研究应用

合成与化学性质

- 喹啉衍生物,包括涉及磺酰胺基团的那些,是通过各种绿色和新颖的方法合成的,展示了化学多样性和创造具有特定性质的不同分子结构的潜力。例如,在 N-杂环稠合喹喔啉的一锅合成中使用二甲基亚砜展示了一种有效的方法来生成具有中等至优良产率的化合物 (谢等人,2017).

生物活性与治疗潜力

- 磺酰胺衍生物表现出多种生物活性,包括抗癌、抗菌和防腐性能。例如,化合物中的磺酰胺片段在癌细胞中显示出促凋亡作用,表明在肿瘤学中具有潜在的治疗应用 (Cumaoğlu 等人,2015)。此外,喹啉与磺酰胺部分相结合已被探索用于抗菌剂,突出了它们在解决传染病中的作用 (应用化学中的生物界面研究,2019).

防腐材料

- 喹啉衍生物被认为是有效的防腐材料,证明了这些化合物在工业应用中的实用性。喹啉衍生物的高电子密度允许与金属表面形成稳定的螯合络合物,这可以显着减少腐蚀 (Verma 等人,2020).

作用机制

Target of Action

The primary target of 4-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

4-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile acts as a Selective Androgen Receptor Modulator (SARM) . SARMs bind to the androgen receptor and demonstrate osteo (bone) and myo (muscular) anabolic activity. The interaction of this compound with its target leads to a change in the conformation of the androgen receptor, enabling it to translocate into the nucleus, bind to specific DNA sequences (hormone response elements), and regulate gene transcription .

Biochemical Pathways

The compound’s action primarily affects the androgen signaling pathway . Upon binding to the androgen receptor, the receptor-ligand complex moves to the nucleus where it influences the transcription of target genes. These genes are involved in various biological processes such as cell growth, differentiation, and survival. The downstream effects include the promotion of muscle growth and bone density .

Result of Action

The molecular and cellular effects of the compound’s action are primarily anabolic. It promotes muscle growth and increases bone density by selectively modulating androgen receptor activity . This selectivity allows it to demonstrate beneficial effects similar to androgenic hormones without the associated side effects.

安全和危害

未来方向

属性

IUPAC Name |

4-(3-quinolin-8-yloxypyrrolidin-1-yl)sulfonylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c21-13-15-6-8-18(9-7-15)27(24,25)23-12-10-17(14-23)26-19-5-1-3-16-4-2-11-22-20(16)19/h1-9,11,17H,10,12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUFJHPJSUUWIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Azepan-1-ylsulfonyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2407253.png)

![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407256.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407260.png)

![1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2407267.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2407270.png)

![Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride](/img/structure/B2407272.png)

![3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B2407274.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(isoxazol-5-yl)methanone](/img/structure/B2407276.png)